5-Hete

Overview

Description

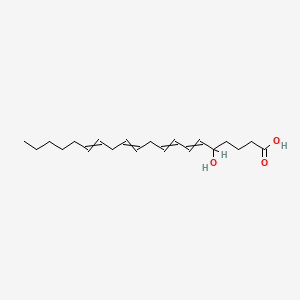

5-Hete, also known as this compound, is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 320.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research

Role in Glioma Progression

Recent studies have highlighted the involvement of 5-HETE in glioma, a type of brain tumor. The enzyme ALOX5, which produces this compound, is upregulated in glioma cells. This upregulation promotes an immunosuppressive tumor microenvironment by facilitating the migration and polarization of tumor-associated macrophages (TAMs) towards a pro-tumorigenic M2 phenotype. Targeting the ALOX5/5-HETE axis has emerged as a potential therapeutic strategy, with nanobodies designed to inhibit this compound secretion showing promise in enhancing anti-tumor immunity when combined with immune checkpoint inhibitors .

Implications in Other Cancers

In vitro studies suggest that this compound may also promote the growth of various cancers, including prostate and breast cancer. It has been observed that this compound can influence cellular signaling pathways that lead to increased cell proliferation and survival under oxidative stress conditions .

Inflammation and Immune Response

Pro-Inflammatory Effects

this compound is recognized for its pro-inflammatory properties. It contributes to bronchoconstriction in human airways and plays a role in mediating vascular responses during inflammation. Studies have shown that it enhances vascular permeability and can induce pulmonary edema, highlighting its potential as a target for managing inflammatory lung diseases .

Modulation of Immune Cells

The compound has been shown to modulate immune cell functions, particularly neutrophils. For instance, when acylated into phosphatidylethanolamine, this compound can stimulate superoxide production and interleukin-8 release from neutrophils while inhibiting the formation of neutrophil extracellular traps . This dual role suggests that this compound could be pivotal in both promoting and regulating inflammatory responses.

Cardiovascular Applications

Effects on Hypertrophy

Research indicates that this compound contributes to angiotensin II-mediated cardiac hypertrophy. Inhibitors targeting lipoxygenase pathways have demonstrated efficacy in attenuating hypertrophic responses in animal models, suggesting that modulation of this compound levels may offer therapeutic benefits for heart diseases characterized by hypertrophy and inflammation .

Bone Remodeling

Influence on Osteoclast Activity

In vitro studies have shown that this compound can stimulate osteoclast-dependent bone resorption at low concentrations. It also inhibits bone nodule formation induced by morphogenetic proteins, indicating its regulatory role in bone remodeling processes . This application could be significant for conditions like osteoporosis where bone resorption exceeds formation.

Reproductive Health

Role in Labor Induction

Elevated levels of this compound have been observed in the human uterus during labor. It enhances myometrial contractility, suggesting a potential role in the physiological processes leading to parturition . This effect could be leveraged for therapeutic interventions aimed at managing labor complications.

Summary Table: Applications of this compound

| Application Area | Mechanism/Effect | Potential Therapeutic Implications |

|---|---|---|

| Cancer Research | Promotes glioma progression via ALOX5; influences other cancers' growth | Targeting ALOX5/5-HETE axis for cancer therapy |

| Inflammation | Induces bronchoconstriction; increases vascular permeability | Management of inflammatory diseases |

| Cardiovascular Health | Contributes to cardiac hypertrophy via angiotensin II signaling | Therapeutics for heart disease |

| Bone Remodeling | Stimulates osteoclast activity; inhibits bone formation | Treatment strategies for osteoporosis |

| Reproductive Health | Enhances uterine contractility during labor | Potential interventions for labor management |

Chemical Reactions Analysis

Oxidative Metabolism to 5-Oxo-ETE

5-HETE undergoes NADP⁺-dependent oxidation via 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-eicosatetraenoic acid (5-oxo-ETE) , a highly potent inflammatory mediator :

Kinetic Properties of 5-HEDH :

-

Substrate specificity: Exclusively acts on 5(S)-HETE (no activity on 5(R)-HETE or other HETE isomers).

-

Cofactor dependence: for NADP⁺ = 140 nM; for this compound = 670 nM.

-

Inhibited by NADPH ( = 1.2 μM).

Non-Enzymatic Oxidation

Under oxidative stress, this compound can be converted to 5-oxo-ETE via non-enzymatic pathways involving:

Conditions and Products :

| Oxidizing Agent | Product | Reaction Efficiency | Reference |

|---|---|---|---|

| Heme (Fe³⁺) | 5-oxo-ETE | High (pH-dependent) | |

| CYP1A1 | 5-oxo-ETE | Moderate |

Formation of Dihydroxy Derivatives

This compound serves as a precursor for dihydroxy metabolites through secondary enzymatic modifications:

-

5,15-DiHETE :

ALOX15 (15-lipoxygenase) oxidizes this compound at C15, forming 5(S),15(S)-diHETE . -

5-Oxo-1this compound :

Further oxidation of 5,15-diHETE by 5-HEDH yields 5-oxo-15(S)-HETE , a dual-function mediator .

Biological Relevance :

Esterification into Phospholipids

This compound is esterified into membrane phospholipids, forming This compound-phosphatidylethanolamine (this compound-PE) and This compound-phosphatidylcholine (this compound-PC) . This process is catalyzed by acyltransferases in neutrophils and other immune cells .

| Esterified Product | Parent Ion (m/z) | Diagnostic Fragment Ions (m/z) |

|---|---|---|

| 16:0a/5-HETE-PC | 782 → 319 | 319 (this compound), 115 (C5-OH) |

| 18:0a/5-HETE-PE | 764 → 319 | 301 (dehydration), 255 (acyl) |

Degradation Pathways

This compound undergoes ω-oxidation via cytochrome P450 enzymes (CYP4F3) to form 5,20-diHETE , which is subsequently metabolized to tetranor-5-HETE for excretion .

Key Enzymes :

Q & A

Basic Research Questions

Q. What experimental designs are recommended to investigate 5-HETE's role in inflammatory pathways?

- Methodological Answer : Begin with in vitro models (e.g., neutrophil cultures) to track this compound metabolism via LC-MS/MS, focusing on its conversion to pro-inflammatory mediators like 5-oxo-ETE and LTB3. Include control groups to compare baseline ω-oxidation rates with 5-HEDH activity under oxidative stress conditions . Use frameworks like PICOT (Population: neutrophils; Intervention: oxidative stress; Comparison: baseline vs. stressed metabolism; Outcome: this compound/5-oxo-ETE ratio; Time: 24-hour culture) to structure hypotheses .

Q. How can researchers ensure replicability in this compound quantification studies?

- Methodological Answer :

- Standardize protocols for sample preparation (e.g., extraction solvents, temperature controls).

- Use isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects in mass spectrometry.

- Publish raw data, instrument parameters, and code for statistical analysis in supplementary materials to meet replicability criteria .

Q. What strategies are effective for conducting literature reviews on this compound's biochemical pathways?

- Methodological Answer :

- Start with broad databases (PubMed, Google Scholar) using keywords: "this compound metabolism," "5-HEDH," "ω-oxidation," and "neutrophil inflammation."

- Filter results by relevance to enzymatic pathways and experimental models (e.g., cell cultures, animal studies).

- Track findings with reference management tools (Zotero, EndNote) and prioritize studies addressing methodological gaps (e.g., conflicting reports on this compound/5-oxo-ETE ratios) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound metabolite data across studies?

- Methodological Answer :

- Step 1 : Perform meta-analyses to identify variability sources (e.g., cell type differences, assay sensitivity).

- Step 2 : Validate findings using orthogonal methods (e.g., ELISA for this compound vs. LC-MS/MS).

- Step 3 : Apply statistical models (ANOVA with post-hoc tests) to distinguish technical noise from biological variation.

- Example : Studies reporting elevated 5-oxo-ETE in cultured neutrophils may reflect reduced ω-oxidation enzyme activity, which requires confirmation via enzyme inhibition assays .

Q. What advanced techniques are suitable for studying this compound's interaction with enzymatic targets like 5-HEDH?

- Methodological Answer :

- Use kinetic assays with recombinant 5-HEDH to measure and under varying oxidative conditions.

- Combine CRISPR-Cas9 gene editing (e.g., 5-HEDH knockout models) with metabolomics to isolate its role in this compound conversion.

- Employ molecular docking simulations to predict this compound binding affinities to 5-HEDH, validated by surface plasmon resonance (SPR) .

Q. How can researchers design cross-disciplinary studies to explore this compound's implications beyond immunology?

- Methodological Answer :

- Framework : Apply the PEO model (Population: cancer cells; Exposure: this compound; Outcome: proliferation/metastasis).

- Collaborate with oncology labs to profile this compound in tumor microenvironments using spatial transcriptomics.

- Integrate lipidomics data with clinical outcomes (e.g., survival rates) via multivariate regression analysis .

Q. Data Presentation and Analysis

Q. What are best practices for presenting conflicting this compound data in publications?

- Methodological Answer :

- Use comparative tables to highlight discrepancies (see example below).

- Discuss potential confounders (e.g., sample storage conditions, donor variability) in the "Limitations" section.

- Provide raw datasets in appendices or repositories (e.g., Zenodo) for independent verification .

| Study | This compound Detection Method | Key Finding | Proposed Mechanism |

|---|---|---|---|

| A (2023) | LC-MS/MS | ↑ 5-oxo-ETE in cultured neutrophils | Reduced ω-oxidation |

| B (2022) | ELISA | No change in this compound levels | Technical variability in antibody specificity |

Q. Ethical and Theoretical Considerations

Q. How can researchers address ethical concerns in this compound studies involving human samples?

- Methodological Answer :

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

5-hydroxyicosa-6,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23) |

InChI Key |

KGIJOOYOSFUGPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |

Synonyms |

5-HETE 5-hydroxy-6,8,11,14-eicosatetraenoic acid 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer 5-hydroxyeicosatetraenoic acid |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.